Ethyl 1-(2-aminobenzyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 1-(2-aminobenzyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of an ethyl ester group attached to the pyrrole ring, along with a 2-aminobenzyl substituent
Scientific Research Applications
Ethyl 1-(2-aminobenzyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
Based on its structure, it might interact with proteins or enzymes that have affinity for pyrrole or benzyl groups .
Mode of Action
Without specific information, it’s difficult to say exactly how this compound interacts with its targets. Compounds with similar structures often work by binding to their target and modulating its activity .
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Both pyrrole and benzyl groups are found in many biological molecules, so this compound could potentially interact with a variety of pathways .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-aminobenzyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 2-aminobenzylamine with ethyl 2-pyrrolecarboxylate under specific conditions. One common method includes the use of a condensation reaction where the amine group of 2-aminobenzylamine reacts with the ester group of ethyl 2-pyrrolecarboxylate, often in the presence of a catalyst such as a Lewis acid. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol, under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of recyclable catalysts, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-aminobenzyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the nitro group (if present) to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(2-aminophenyl)-1H-pyrrole-2-carboxylate
- Methyl 1-(2-aminobenzyl)-1H-pyrrole-2-carboxylate
- Ethyl 1-(2-nitrobenzyl)-1H-pyrrole-2-carboxylate
Uniqueness
This compound is unique due to the presence of both an ethyl ester group and a 2-aminobenzyl substituent. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
ethyl 1-[(2-aminophenyl)methyl]pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-18-14(17)13-8-5-9-16(13)10-11-6-3-4-7-12(11)15/h3-9H,2,10,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBIASRBPYNMMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CN1CC2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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